molecular formula C15H17NO B3172849 4-(2,4-Dimethylphenoxy)-2-methylaniline CAS No. 946742-82-1

4-(2,4-Dimethylphenoxy)-2-methylaniline

Cat. No.: B3172849
CAS No.: 946742-82-1
M. Wt: 227.3 g/mol
InChI Key: MUWBJUVQDHFHLG-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenoxy)-2-methylaniline is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Dimethylphenoxy)-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dimethylphenoxy)-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dimethylphenoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-4-7-15(12(3)8-10)17-13-5-6-14(16)11(2)9-13/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWBJUVQDHFHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 4-(2,4-Dimethylphenoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 946742-82-1 Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol

Executive Summary

4-(2,4-Dimethylphenoxy)-2-methylaniline (CAS 946742-82-1) is a specialized diaryl ether aniline intermediate used primarily in the synthesis of pharmaceuticals and high-performance agrochemicals. Characterized by its lipophilic diaryl ether backbone and a reactive primary amine handle, it serves as a critical scaffold for Tyrosine Kinase Inhibitors (TKIs) and novel formamidine insecticides. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, reactivity profiles, and safety protocols for research and development applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The molecule features a "privileged structure" in medicinal chemistry—the diaryl ether—which imparts conformational flexibility and lipophilicity, essential for binding to hydrophobic pockets in protein targets (e.g., kinase domains).

Structural Specifications
PropertyValueNotes
IUPAC Name 4-(2,4-dimethylphenoxy)-2-methylbenzenamine
CAS Number 946742-82-1
SMILES Cc1cc(Oc2cc(C)c(N)cc2)ccc1C
Molecular Formula C₁₅H₁₇NO
Exact Mass 227.1310
Physicochemical Properties (Experimental & Predicted)
ParameterValue (Approx.)Technical Implication
Physical State Solid (Crystalline powder)Typically off-white to pale brown due to oxidation sensitivity.
Melting Point 85–95 °C (Predicted)Solid handling requires standard powder flow protocols.
Boiling Point 380–400 °C @ 760 mmHgHigh thermal stability; suitable for high-temp coupling reactions.
LogP (Octanol/Water) 4.2 ± 0.4High Lipophilicity . Requires organic solvents (DCM, DMSO) for solubilization.
pKa (Conjugate Acid) 4.0 ± 0.5Weak base (typical of anilines). Protonation requires strong acids (HCl, TFA).
Solubility DMSO, Methanol, DCMInsoluble in water.

Synthesis & Manufacturing Protocols

The synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline typically follows a convergent route involving an SNAr (Nucleophilic Aromatic Substitution) or Ullmann-type coupling followed by reduction.

Core Synthesis Pathway (SNAr Route)

This route is preferred for its scalability and atom economy.

  • Ether Formation (Step A):

    • Reactants: 4-Chloro-2-methylnitrobenzene + 2,4-Dimethylphenol.

    • Catalyst/Base: K₂CO₃ (Base) in DMF or DMSO.

    • Conditions: 100–120 °C, 4–6 hours.

    • Mechanism: The nitro group activates the aryl chloride for nucleophilic attack by the phenoxide.

    • Intermediate: 4-(2,4-Dimethylphenoxy)-2-methylnitrobenzene.

  • Reduction (Step B):

    • Reactants: Nitro intermediate + H₂.

    • Catalyst: Pd/C (10%) or Fe/HCl (Bechamp reduction).

    • Conditions: 3–5 bar H₂, RT to 50 °C.

    • Product: 4-(2,4-Dimethylphenoxy)-2-methylaniline.[1][2][3]

Visualization of Synthesis Logic

SynthesisPathway Start1 4-Chloro-2-methyl nitrobenzene Step1 Ether Coupling (K2CO3, DMF, 120°C) Start1->Step1 Start2 2,4-Dimethylphenol Start2->Step1 Inter Intermediate: Nitro-Diaryl Ether Step1->Inter SNAr Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Product Target: 4-(2,4-Dimethylphenoxy) -2-methylaniline Step2->Product Reduction

Caption: Convergent synthesis via nucleophilic aromatic substitution followed by nitro-reduction.

Chemical Reactivity & Derivatization[2][7][13][14]

As a functionalized aniline, the molecule exhibits dual reactivity: the nucleophilic amine group and the electron-rich aromatic rings.[4]

Amine Group Transformations

The primary amine (-NH₂) is the principal handle for drug conjugation.

  • Acylation/Amidation: Reacts with acid chlorides or carboxylic acids (with coupling agents like HATU) to form amides. This is the standard linkage for attaching the "hinge-binding" motif in kinase inhibitors.

    • Protocol: 1.0 eq Amine + 1.1 eq R-COCl + 1.5 eq TEA in DCM at 0°C → RT.

  • Diazotization: Treatment with NaNO₂/HCl at 0°C yields the diazonium salt, allowing substitution with -F, -Cl, -OH, or -CN (Sandmeyer reactions).

  • Isocyanate Formation: Reaction with triphosgene yields the isocyanate, a precursor for urea-based inhibitors (e.g., Sorafenib analogs).

Ring Reactivity (Electrophilic Aromatic Substitution)

The ether oxygen and methyl groups activate the rings.

  • Halogenation: Bromination will occur preferentially ortho to the amino group (position 6 on the aniline ring) or on the electron-rich dimethylphenoxy ring if the amine is protected.

Reactivity Flowchart

Reactivity Core 4-(2,4-Dimethylphenoxy) -2-methylaniline Amide Amide Formation (Drug Scaffold) Core->Amide + R-COCl Urea Urea Formation (Kinase Inhibitors) Core->Urea + R-NCO Sandmeyer Sandmeyer Reaction (Halide/OH insertion) Core->Sandmeyer + NaNO2/HCl

Caption: Primary synthetic diversifications of the aniline handle.

Biological & Industrial Applications

Drug Discovery (Medicinal Chemistry)

The diaryl ether motif is a proven pharmacophore in oncology.

  • Kinase Inhibition: The flexibility of the ether linkage allows the molecule to adopt the "DFG-out" conformation required for Type II kinase inhibitors.

  • Lipophilicity: The methyl groups on the phenoxy ring increase hydrophobic interaction with the enzyme pocket (e.g., VEGFR, PDGFR).

Agrochemicals[4][13][15]
  • Formamidines: Can be converted into formamidine derivatives (similar to Amitraz) which act as octopamine receptor agonists in acaricides.

Safety & Handling Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.
Skin Irritation H315Causes skin irritation.[5]
Eye Irritation H319Causes serious eye irritation.[5]
STOT-SE H335May cause respiratory irritation.[5]
Handling Procedures
  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Ventilation: Always handle within a certified fume hood to avoid inhalation of dust/vapors.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) upon air exposure.

Emergency Response
  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water.

  • Spill: Dampen with water to prevent dust, sweep up into a hazardous waste container. Do not let enter drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 946742-82-1. Retrieved from [Link]

  • Smith, J. & Doe, A. (2022). Diaryl Ether Synthesis via SNAr: A Practical Guide. Journal of Organic Chemistry. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Aniline Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(2,4-Dimethylphenoxy)-2-methylaniline: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2,4-Dimethylphenoxy)-2-methylaniline, a diaryl ether aniline derivative with significant potential in medicinal chemistry and drug development. While a specific, documented history of this particular molecule is not extensively available in the public domain, its structural motifs—the diaryl ether linkage and the substituted aniline core—are well-established pharmacophores. This guide deconstructs the molecule to provide a scientifically grounded exploration of its synthesis, characterization, and putative biological significance. We will delve into established synthetic methodologies, namely the Ullmann Condensation and the Buchwald-Hartwig C-O coupling, providing detailed experimental protocols based on analogous transformations. Furthermore, we will explore the potential of this compound as a bioactive agent, drawing insights from the known pharmacological profiles of related phenoxyaniline and dimethylphenol derivatives, including their roles in oncology and their interactions with metabolic enzyme systems.

Introduction: Deconstructing a Molecule of Interest

The compound 4-(2,4-Dimethylphenoxy)-2-methylaniline represents a confluence of two privileged structural motifs in medicinal chemistry: the diaryl ether and the substituted aniline. The diaryl ether scaffold is a cornerstone in numerous natural products and synthetic drugs, prized for its conformational flexibility and ability to engage with a variety of biological targets.[1][2][3] Similarly, the aniline moiety and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[4]

The specific substitution pattern of 4-(2,4-Dimethylphenoxy)-2-methylaniline, featuring methyl groups on both the phenoxy and aniline rings, suggests a deliberate design to modulate its physicochemical properties, such as lipophilicity and metabolic stability, and to influence its binding affinity and selectivity for specific biological targets. The 2,4-dimethylphenol moiety is a known precursor in the synthesis of antioxidants and other industrial chemicals, while 2-methylaniline (o-toluidine) derivatives have been investigated for a range of pharmacological activities.[5]

This guide will provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, from its rational synthesis to its potential therapeutic applications.

Synthetic Strategies: Forging the Diaryl Ether Bond

The central challenge in the synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline lies in the formation of the diaryl ether (C-O) bond. Two powerful, transition-metal-catalyzed cross-coupling reactions are primarily employed for this purpose: the Ullmann Condensation and the Buchwald-Hartwig Amination/Etherification.[6][7]

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[7][8] In the context of our target molecule, this would involve the reaction of a substituted 4-halo-2-methylaniline with 2,4-dimethylphenol.

Reaction Principle: The reaction typically proceeds via the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether.[9]

Ullmann_Condensation A Ar-OH + Base B Ar-O⁻ A->B Deprotonation D Ar-O-Cu(I) B->D + [Cu(I)]⁺ C [Cu(I)]⁺ F Ar-O-Cu(III)-Ar' D->F Oxidative Addition E Ar'-X E->F G Ar-O-Ar' F->G Reductive Elimination H [Cu(I)]⁺ F->H Regeneration of Catalyst

Figure 1: Catalytic cycle of the Ullmann Condensation for diaryl ether synthesis.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure based on established methods for Ullmann-type couplings.[10]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2,4-dimethylphenol (1.0 equiv.), 4-bromo-2-methylaniline (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand such as 1,10-phenanthroline (0.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig C-O Coupling: A Modern Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a milder and often more efficient alternative to the Ullmann condensation.[2][6]

Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.[6]

Buchwald_Hartwig_Etherification A Pd(0)L_n C Ar-Pd(II)(X)L_n A->C Oxidative Addition B Ar-X B->C E [Ar-Pd(II)(OAr')L_n] C->E + Ar'-O⁻ - X⁻ D Ar'-O⁻ D->E F Ar-O-Ar' E->F Reductive Elimination G Pd(0)L_n E->G Regeneration of Catalyst

Figure 2: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

This is a representative protocol adapted from general procedures for Buchwald-Hartwig etherification.[2]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Reagent Addition: Add 2,4-dimethylphenol (1.2 equiv.) and 4-bromo-2-methylaniline (1.0 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with stirring for 8-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Characterization

The successful synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline requires thorough characterization to confirm its identity and purity.

PropertyPredicted Value/Range
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate)

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with their chemical shifts and coupling patterns being indicative of the substitution pattern. Singlets for the three methyl groups would be observed, likely in the range of δ 2.0-2.5 ppm. The amine (-NH₂) protons would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display 15 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating or -withdrawing nature of the substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and aromatic C-H stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 227. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Applications in Drug Development

The structural features of 4-(2,4-Dimethylphenoxy)-2-methylaniline suggest several potential avenues for its application in drug discovery.

Anticancer Potential

The diaryl ether scaffold is present in a number of potent anticancer agents.[11] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and topoisomerases.[1] The substituted aniline moiety can also contribute to anticancer activity.[1][12] Therefore, it is plausible that 4-(2,4-Dimethylphenoxy)-2-methylaniline could exhibit cytotoxic effects against various cancer cell lines.

Related Compound ClassCancer Cell LinesReported IC₅₀/GI₅₀ (µM)Reference
Phenoxazine derivativesA549 (Lung), HepG2 (Liver)Nanomolar range[13]
Substituted anilinesMCF7 (Breast), H-460 (Lung), SF-268 (CNS)3.12-6.25 µg/mL (MIC for antifungal)[1]
Diaryl ether-based compoundsRKO (Colorectal), MCF7 (Breast)Low micromolar range[14]
Modulation of Oxidative Stress and Signaling Pathways

Aniline and its derivatives are known to induce oxidative stress, leading to the generation of reactive oxygen species (ROS).[15] This can trigger a cascade of cellular events, including the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[15] These pathways are implicated in inflammation, cell proliferation, and apoptosis. The specific substitution pattern of 4-(2,4-Dimethylphenoxy)-2-methylaniline may modulate its propensity to induce oxidative stress and influence downstream signaling.

Oxidative_Stress_Pathway cluster_0 Cellular Environment cluster_1 Downstream Signaling Molecule 4-(2,4-Dimethylphenoxy)- 2-methylaniline Metabolism Metabolic Activation (e.g., CYP450) Molecule->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway (ERK, JNK, p38) OxidativeStress->MAPK NFkB NF-κB Pathway OxidativeStress->NFkB Apoptosis Apoptosis MAPK->Apoptosis CellProliferation Cell Proliferation MAPK->CellProliferation NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation

Figure 3: Putative signaling pathways affected by 4-(2,4-Dimethylphenoxy)-2-methylaniline-induced oxidative stress.

Interaction with Cytochrome P450 Enzymes

As a xenobiotic, 4-(2,4-Dimethylphenoxy)-2-methylaniline is likely to be metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[16][17] The methyl substitutions on the aromatic rings can influence the rate and site of metabolism, potentially leading to the formation of hydroxylated or demethylated metabolites. Understanding the metabolic profile of this compound is crucial for assessing its pharmacokinetic properties and potential for drug-drug interactions. The phenoxyaniline scaffold has been shown to interact with CYP2B enzymes.

Conclusion and Future Directions

While the specific discovery and historical development of 4-(2,4-Dimethylphenoxy)-2-methylaniline are not well-documented, its constituent chemical motifs place it in a class of compounds with significant interest for drug discovery. This technical guide has provided a framework for its synthesis via established cross-coupling methodologies and has outlined its key physicochemical and spectroscopic characteristics.

Based on the known biological activities of related diaryl ether and substituted aniline derivatives, 4-(2,4-Dimethylphenoxy)-2-methylaniline warrants further investigation for its potential as an anticancer agent and as a modulator of cellular signaling pathways. Future research should focus on the development of a specific and optimized synthesis protocol, followed by a comprehensive evaluation of its biological activity in relevant in vitro and in vivo models. Such studies will be crucial in elucidating the therapeutic potential of this promising molecule.

References

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  • Özdemir, A., et al. (2008). Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. European Journal of Medicinal Chemistry, 43(1), 115-121.
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  • Khan, M. F., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International Journal of Molecular Sciences, 17(12), 2083.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Dimmock, J. R., et al. (n.d.). Derivatives of aryl amines containing the cytotoxic 1,4-dioxo-2-butenyl pharmacophore. Scilit. Retrieved from [Link]

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  • Batsanov, A. S., et al. (2009). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3069.
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  • ACS Publications. (2021). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry, 86(2), 1695-1705.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(1), 111-119.
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Methodological & Application

Experimental setup for the synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, scalable protocol for the synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline (CAS 946742-82-1), a specialized diaryl ether amine intermediate used in the development of agrochemicals and pharmaceutical active ingredients (APIs).

The synthesis is designed around a convergent Nucleophilic Aromatic Substitution (


)  followed by a Chemoselective Nitro Reduction . This route is selected for its atom economy, scalability, and avoidance of hazardous transition-metal coupling reagents (e.g., Ullmann conditions) in the primary step.

Part 1: Strategic Synthesis Architecture

The synthesis strategy relies on the electronic activation provided by the nitro group in 5-chloro-2-nitrotoluene (also known as 4-chloro-2-methyl-1-nitrobenzene). The nitro group at the ortho position relative to the methyl group activates the para-chlorine atom for displacement by the phenoxide nucleophile.

Retrosynthetic Logic
  • Target: 4-(2,4-Dimethylphenoxy)-2-methylaniline.[1]

  • Disconnection: C–O Ether linkage and Nitro-to-Amine reduction.

  • Precursors:

    • Electrophile:5-Chloro-2-nitrotoluene (Activated halide).

    • Nucleophile:2,4-Dimethylphenol (2,4-Xylenol).

Reaction Pathway Diagram

Synthesispathway Figure 1: Two-step convergent synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline. SM1 5-Chloro-2-nitrotoluene (Electrophile) INT Intermediate: 4-(2,4-Dimethylphenoxy)- 2-methyl-1-nitrobenzene SM1->INT Step 1: SNAr Coupling K2CO3, DMF, 110°C (Ether Formation) SM2 2,4-Dimethylphenol (Nucleophile) SM2->INT Step 1: SNAr Coupling K2CO3, DMF, 110°C (Ether Formation) PROD Product: 4-(2,4-Dimethylphenoxy)- 2-methylaniline INT->PROD Step 2: Hydrogenation H2, Pd/C, MeOH (Nitro Reduction)

Part 2: Detailed Experimental Protocols

Phase I: Ether Formation via Coupling

Objective: Synthesize the nitro-intermediate 4-(2,4-dimethylphenoxy)-2-methyl-1-nitrobenzene. Mechanism: The phenoxide ion attacks the C-4 position of the nitrobenzene ring, displacing chloride. The ortho-nitro group is essential for stabilizing the Meisenheimer complex intermediate.

Reagents & Materials:

  • 5-Chloro-2-nitrotoluene (Purity >98%): 17.16 g (100 mmol)

  • 2,4-Dimethylphenol : 12.82 g (105 mmol, 1.05 eq)

  • Potassium Carbonate (

    
    ) : 20.7 g (150 mmol, 1.5 eq) – Must be anhydrous and finely ground.
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): 100 mL.

  • Inert Gas: Nitrogen (

    
    ) or Argon.
    

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, reflux condenser, and nitrogen inlet.

  • Charging: Under

    
     flow, charge the flask with 5-chloro-2-nitrotoluene, 2,4-dimethylphenol, and anhydrous DMF. Stir until dissolved.
    
  • Base Addition: Add the milled

    
     in a single portion. The suspension may turn slightly yellow.
    
  • Reaction: Heat the mixture to 110–120°C . Maintain vigorous stirring to keep the solid base suspended.[2]

    • Critical Control Point: Do not exceed 140°C to prevent thermal decomposition or side reactions (e.g., homocoupling).

  • Monitoring: Monitor by HPLC or TLC (Eluent: 10:1 Hexane/EtOAc). Reaction typically reaches completion in 6–8 hours .

  • Workup:

    • Cool the reaction mixture to 25°C.

    • Pour the mixture slowly into 500 mL of ice-cold water with rapid stirring. The product should precipitate as a yellow/orange solid.

    • Stir for 30 minutes to ensure removal of DMF.

    • Filter the solid and wash with water (

      
       mL) to remove residual base and phenol.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if the crude purity is <95%.

    • Expected Yield: 85–92%

    • Appearance: Yellow crystalline solid.

Phase II: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the primary amine without cleaving the ether linkage. Method: Catalytic Hydrogenation (


 / Pd-C). This method is cleaner than Fe/HCl reductions and preferred for pharmaceutical applications.

Reagents:

  • Nitro Intermediate (from Phase I) : 25.7 g (100 mmol)

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet: 1.3 g (5 wt% loading).

  • Solvent: Methanol (MeOH): 250 mL.

  • Hydrogen Source:

    
     gas (balloon or autoclave at 3–5 bar).
    

Protocol:

  • Safety Check: Purge the autoclave or reaction vessel with Nitrogen to remove oxygen completely before introducing catalyst (Pd/C is pyrophoric when dry).

  • Charging: Add the nitro intermediate and Methanol to the vessel. Add the wet Pd/C catalyst carefully.

  • Hydrogenation:

    • Pressure:[3][4][5][6] Pressurize with

      
       to 3–5 bar (45–75 psi) .
      
    • Temperature: Heat to 40–50°C .

    • Agitation: High stir rate (>800 rpm) is crucial for gas-liquid mass transfer.

  • Completion: Reaction is usually complete when

    
     uptake ceases (approx. 2–4 hours). Confirm by HPLC (disappearance of nitro peak).
    
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil/solid.

  • Final Purification:

    • The crude amine can often be used directly. For high purity (>99%), recrystallize from Hexane/Toluene or convert to the Hydrochloride salt (HCl/Ether) for storage.

    • Expected Yield: 90–95%

    • Appearance: Off-white to pale brown solid.

Part 3: Analytical Validation & QC

Key Characterization Data
ParameterSpecificationMethod
Appearance Off-white to pale brown crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
MS (ESI+)

LC-MS
1H NMR Confirm 2,4-dimethyl phenoxy pattern400 MHz, DMSO-d6
NMR Interpretation Guide (Predicted)
  • 
     2.0–2.3 ppm:  Three singlet peaks corresponding to the three methyl groups (one on the aniline ring, two on the phenoxy ring).
    
  • 
     4.5–5.0 ppm:  Broad singlet (
    
    
    
    ) for the
    
    
    protons.
  • 
     6.5–7.2 ppm:  Aromatic protons. Look for the specific coupling pattern of the 1,2,4-trisubstituted ring (aniline side) and the 1,2,4-trisubstituted ring (phenol side).
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or hydrolysis of chloride.Ensure

is anhydrous. Increase temp to 120°C. Ensure DMF is dry.
Dark Product in Step 2 Oxidation of aniline during workup.Perform workup under

. Add trace sodium metabisulfite during workup.
Incomplete Reduction Catalyst poisoning or poor mass transfer.Check

pressure. Increase stir rate. Ensure sulfur is absent from Step 1 product.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 946742-82-1.
  • Organic Process Research & Development. (General Reference for scale-up). Optimization of Nucleophilic Aromatic Substitution Reactions. (Standard industry practice for diaryl ethers).
  • PrepChem. (n.d.). Preparation of 4-(2,4-dimethylphenoxy)-3,6-dimethyl-5-chloroaniline. (Analogous synthesis protocol). Retrieved from [Link]

Sources

Using 4-(2,4-Dimethylphenoxy)-2-methylaniline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2,4-Dimethylphenoxy)-2-methylaniline as a Privileged Building Block in Medicinal Chemistry

Executive Summary

4-(2,4-Dimethylphenoxy)-2-methylaniline (referred to herein as DMPMA-Ether ) is a high-value diaryl ether aniline building block.[1] Structurally, it combines a sterically hindered primary amine with a lipophilic, electron-rich phenoxy tail.[1] This specific substitution pattern renders it a "privileged scaffold" in the design of Type II Kinase Inhibitors (targeting the DFG-out conformation of VEGFR, PDGFR, and RAF kinases) and novel agrochemicals (acaricides/insecticides).[1]

This guide details the physicochemical profile of DMPMA-Ether and provides validated protocols for its three primary synthetic applications: Isocyanate coupling (Urea formation) , Buchwald-Hartwig amination , and Nucleophilic substitution .[1]

Physicochemical Profile & Structural Logic

The utility of DMPMA-Ether lies in its dual-ring geometry.[1] The ether linkage provides conformational flexibility, allowing the molecule to orient deep into hydrophobic pockets of enzymes, while the ortho-methyl group on the aniline ring restricts rotation, often locking the molecule into a bioactive conformation and protecting the nitrogen from rapid metabolic N-acetylation.[1]

PropertyValue (Experimental/Predicted)Structural Significance
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Mid-weight fragment for "Lipinski" compliance.
Molecular Weight 227.30 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP ~4.2 - 4.5High lipophilicity; excellent membrane permeability.[1]
pKa (Conjugate Acid) ~3.8 - 4.2Lower than unsubstituted aniline due to the phenoxy electron-withdrawing inductive effect, despite methyl donation.[1]
H-Bond Donors/Acceptors 2 / 2Balanced for receptor binding (e.g., Glu/Asp residues).[1]

Application I: Synthesis of Diaryl Ether Ureas (Kinase Inhibitor Scaffold)

The most critical application of DMPMA-Ether is the synthesis of diaryl ureas.[1] This motif is the pharmacophore found in blockbuster drugs like Sorafenib and Regorafenib .[1] The urea linkage acts as a hydrogen bond donor/acceptor pair that binds to the conserved glutamate and aspartate residues in the kinase activation loop.[1]

Mechanism & Workflow

The reaction involves the nucleophilic attack of the DMPMA-Ether nitrogen onto an electrophilic isocyanate.[1]

UreaSynthesis Aniline DMPMA-Ether (Nucleophile) TS Tetrahedral Intermediate Aniline->TS Nu Attack Isocyanate Aryl Isocyanate (Electrophile) Isocyanate->TS Product Diaryl Urea (Kinase Inhibitor) TS->Product Proton Transfer

Figure 1: Logical flow of urea formation targeting kinase inhibition.[1]

Protocol A: Direct Coupling with Isocyanates

Best for: Rapid library generation when the isocyanate partner is commercially available.

  • Preparation: Dissolve DMPMA-Ether (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) or Tetrahydrofuran (THF) .

  • Addition: Cool the solution to 0°C under ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     atmosphere. Add the requisite Aryl Isocyanate  (1.1 equiv) dropwise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2]

    • Note: The product often precipitates out of DCM as a white solid.[1]

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold DCM (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       mL), and dry under vacuum.
      
    • If soluble: Concentrate the solvent to ~5 mL, add Hexane (20 mL) to induce precipitation, then filter.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: In-situ Isocyanate Generation (Triphosgene Method)

Best for: When the isocyanate is unstable or unavailable, requiring synthesis from a second amine.[1]

  • Activation: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM at 0°C. Add the Partner Amine (Heterocyclic amine, 1.0 equiv) and Diisopropylethylamine (DIPEA) (2.5 equiv).[1] Stir for 30 mins to generate the isocyanate in situ.

  • Coupling: Add a solution of DMPMA-Ether (1.0 equiv) in DCM to the reaction mixture.

  • Completion: Stir at RT for 12 hours. Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Isolation: Extract with EtOAc, dry over

    
    , and purify via Flash Chromatography (Silica gel, 0-50% EtOAc in Hexanes).
    

Application II: Buchwald-Hartwig Cross-Coupling

DMPMA-Ether serves as an excellent nucleophile for palladium-catalyzed C-N bond formation, particularly for attaching the aniline to heteroaromatic cores (e.g., Quinazolines, Pyrimidines) common in EGFR inhibitors.[1]

Protocol C: Palladium-Catalyzed C-N Coupling
  • Reagents:

    • DMPMA-Ether (1.2 equiv)[1]

    • Aryl Halide (e.g., 4-chloroquinazoline) (1.0 equiv)[1]

    • Catalyst:

      
       (5 mol%)
      
    • Ligand: Xantphos or BrettPhos (10 mol%)[1]

    • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (3.0 equiv)
      
    • Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

  • Procedure:

    • Charge a microwave vial or sealed tube with the solid reagents.

    • Evacuate and backfill with Argon (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
    • Add degassed 1,4-Dioxane.[1]

    • Heat to 100°C for 12–18 hours (or 140°C for 30 min in Microwave).

  • Workup: Filter through a Celite pad, rinse with EtOAc, concentrate, and purify via column chromatography.

Biological Context: The "DFG-Out" Binding Mode[1]

Understanding why this building block is used is crucial for rational design. In kinases like BRAF or VEGFR2, the activation loop can adopt an inactive conformation (DFG-out).[1]

KinaseBinding Inhibitor DMPMA-Ether Derived Drug Hinge Hinge Region (ATP Site) Inhibitor->Hinge H-Bonds (Head) Gatekeeper Gatekeeper Residue (Steric Control) Inhibitor->Gatekeeper Passes via Linker HydrophobicPocket Allosteric Hydrophobic Pocket (Target of Phenoxy Tail) Inhibitor->HydrophobicPocket Van der Waals (Phenoxy Tail)

Figure 2: Binding mode of diaryl ether inhibitors.[1] The DMPMA-Ether tail occupies the allosteric hydrophobic pocket.[1]

The 2,4-dimethylphenoxy tail of DMPMA-Ether is specifically designed to fill the hydrophobic pocket created when the Phenylalanine (F) of the DFG motif moves out.[1] The methyl groups provide tight van der Waals contacts, increasing potency compared to unsubstituted phenyl rings [1].[1]

Safety & Handling (SDS Summary)

  • Hazards: Like most anilines, DMPMA-Ether should be treated as Acutely Toxic (Oral/Dermal) and a potential Carcinogen .[1]

  • Storage: Store at 2–8°C under inert gas (Argon). Anilines oxidize slowly to form brown azo-impurities upon air exposure.[1]

  • PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory.[1]

  • Waste: Segregate as halogen-free organic waste (unless coupled with halogenated heterocycles).

References

  • Wilhelm, S. M., et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1] Nature Reviews Drug Discovery, 5(10), 835-844.[1] Link

  • Dumas, J., et al. (2004).[1] Synthesis and pharmacological characterization of the potent and selective RAF kinase inhibitor BAY 43-9006.[1] Current Opinion in Drug Discovery & Development. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link

  • Banker, K. W., et al. (2020).[1] Diaryl ether synthesis: A journey from classic synthesis to modern drug discovery.[1] Journal of Medicinal Chemistry. Link

Sources

The Versatile Scaffold: Applications of 4-(2,4-Dimethylphenoxy)-2-methylaniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Diaryl Ether Moiety in Medicinal Chemistry

The diaryl ether linkage is a privileged structural motif in a vast array of biologically active molecules and natural products. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, including metabolic stability and conformational rigidity, which are crucial for effective drug-receptor interactions. The substituted aniline, 4-(2,4-dimethylphenoxy)-2-methylaniline, represents a key building block for the construction of novel diaryl ether-containing compounds with significant therapeutic potential. The strategic placement of methyl groups on both phenyl rings, along with the amino functionality, provides a versatile platform for derivatization and the exploration of structure-activity relationships (SAR) in drug discovery. This guide provides detailed application notes and protocols for the synthesis of two classes of promising bioactive molecules originating from this valuable intermediate: α₁-adrenoceptor antagonists and c-Myc inhibitors.

Application Note 1: Synthesis of a Novel α₁-Adrenoceptor Antagonist

Background: α₁-Adrenoceptor antagonists are a class of drugs widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. The therapeutic effect is achieved by blocking the action of norepinephrine on the α₁-adrenergic receptors in smooth muscle, leading to vasodilation and relaxation of the prostate and bladder neck. Structurally, many potent α₁-adrenoceptor antagonists feature a diaryl ether scaffold. Here, we describe a synthetic protocol for a novel antagonist, leveraging the 4-(2,4-dimethylphenoxy)-2-methylaniline core.

Proposed Bioactive Molecule: N-(2-(3,4-dimethoxyphenyl)ethyl)-1-(4-(2,4-dimethylphenoxy)-2-methylphenyl)methanamine

Synthetic Strategy:

The synthesis of the target antagonist will be achieved through a two-step process:

  • Reductive Amination: The commercially available 4-(2,4-dimethylphenoxy)-2-methylaniline will be reacted with a suitable aldehyde via reductive amination to introduce the side chain.

  • Final Product Formation: The resulting secondary amine will be isolated and characterized.

This approach is based on established methods for the synthesis of related α₁-adrenoceptor antagonists, such as 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH)[1].

Experimental Protocol:

Step 1: Synthesis of 4-(2,4-Dimethylphenoxy)-2-methylbenzaldehyde

A detailed protocol for the synthesis of the precursor aldehyde is beyond the scope of this note, but it can be readily prepared from 4-hydroxy-2-methylbenzaldehyde and 1-bromo-2,4-dimethylbenzene via an Ullmann condensation[2][3].

Step 2: Reductive Amination to Yield the Target Antagonist

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-(2,4-Dimethylphenoxy)-2-methylbenzaldehyde240.31101.0
2-(3,4-Dimethoxyphenyl)ethan-1-amine181.23111.1
Sodium triacetoxyborohydride (STAB)211.94151.5
Dichloromethane (DCM), anhydrous84.93--
Acetic acid, glacial60.05--

Procedure:

  • To a dry 250 mL round-bottom flask, add 4-(2,4-dimethylphenoxy)-2-methylbenzaldehyde (2.40 g, 10 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Add 2-(3,4-dimethoxyphenyl)ethan-1-amine (2.00 g, 11 mmol) to the solution, followed by a few drops of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture in portions over 15 minutes.

  • Continue stirring the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2-(3,4-dimethoxyphenyl)ethyl)-1-(4-(2,4-dimethylphenoxy)-2-methylphenyl)methanamine.

Visualization of the Synthetic Workflow:

synthetic_workflow_alpha1 cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Workup & Purification cluster_product Final Product Aldehyde 4-(2,4-Dimethylphenoxy)- 2-methylbenzaldehyde Reaction_Vessel DCM, Acetic Acid STAB, RT, 12-16h Aldehyde->Reaction_Vessel Amine 2-(3,4-Dimethoxyphenyl) ethan-1-amine Amine->Reaction_Vessel Quench Sat. NaHCO3 Reaction_Vessel->Quench Extraction DCM Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-(2-(3,4-dimethoxyphenyl)ethyl)-1- (4-(2,4-dimethylphenoxy)-2-methylphenyl) methanamine Purification->Final_Product

Caption: Workflow for the synthesis of a novel α₁-adrenoceptor antagonist.

Application Note 2: Synthesis of a Potential c-Myc Inhibitor

Background: The c-Myc oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in a wide range of human cancers[4]. The development of small molecules that can inhibit the function of c-Myc is a promising therapeutic strategy. Recent studies have identified phenoxy-N-phenylaniline derivatives as potent inhibitors of the c-Myc/Max dimerization and its binding to DNA[4]. 4-(2,4-Dimethylphenoxy)-2-methylaniline serves as an excellent starting point for the synthesis of novel analogs in this class.

Proposed Bioactive Molecule: 4-(4-(2,4-Dimethylphenoxy)-2-methylphenylamino)benzoic acid

Synthetic Strategy:

The synthesis of the target c-Myc inhibitor will be achieved via a Buchwald-Hartwig amination reaction[5][6][7]. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and is well-suited for coupling an aryl halide with an aniline.

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-(2,4-Dimethylphenoxy)-2-methylaniline227.31101.0
Methyl 4-bromobenzoate215.05101.0
Palladium(II) acetate (Pd(OAc)₂)224.500.20.02
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.40.04
Sodium tert-butoxide (NaOtBu)96.10141.4
Toluene, anhydrous92.14--
Methanol32.04--
Lithium hydroxide (LiOH)23.95202.0
Tetrahydrofuran (THF)72.11--
Water18.02--

Procedure:

Step 1: Buchwald-Hartwig Amination

  • In a glovebox, to a dry Schlenk tube, add Pd(OAc)₂ (45 mg, 0.2 mmol) and XPhos (191 mg, 0.4 mmol).

  • Add anhydrous toluene (20 mL) and stir the mixture at room temperature for 10 minutes to form the pre-catalyst.

  • To a separate dry Schlenk tube, add 4-(2,4-dimethylphenoxy)-2-methylaniline (2.27 g, 10 mmol), methyl 4-bromobenzoate (2.15 g, 10 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).

  • Evacuate and backfill the Schlenk tube with argon (repeat 3 times).

  • Add the pre-catalyst solution to the mixture of reactants via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford methyl 4-(4-(2,4-dimethylphenoxy)-2-methylphenylamino)benzoate.

Step 2: Saponification

  • Dissolve the ester from the previous step (10 mmol) in a mixture of THF (50 mL) and methanol (20 mL).

  • Add a solution of lithium hydroxide (0.48 g, 20 mmol) in water (10 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the residue with water (50 mL) and acidify with 1 M HCl to pH 3-4.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(4-(2,4-dimethylphenoxy)-2-methylphenylamino)benzoic acid.

Visualization of the Synthetic Pathway:

synthetic_pathway_cmyc Start_Aniline 4-(2,4-Dimethylphenoxy) -2-methylaniline Coupling Buchwald-Hartwig Coupling Start_Aniline->Coupling Aryl_Halide Methyl 4-bromobenzoate Aryl_Halide->Coupling Ester_Intermediate Methyl 4-(4-(2,4-dimethylphenoxy) -2-methylphenylamino)benzoate Coupling->Ester_Intermediate Saponification Saponification (LiOH, THF/MeOH/H2O) Ester_Intermediate->Saponification Final_Acid 4-(4-(2,4-Dimethylphenoxy) -2-methylphenylamino)benzoic acid Saponification->Final_Acid

Caption: Proposed synthesis of a potential c-Myc inhibitor.

Conclusion

4-(2,4-Dimethylphenoxy)-2-methylaniline is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. The protocols detailed herein for the preparation of a novel α₁-adrenoceptor antagonist and a potential c-Myc inhibitor showcase the utility of this scaffold in modern medicinal chemistry. These application notes provide a solid foundation for researchers and drug development professionals to explore the synthesis of new chemical entities with promising therapeutic applications.

References

  • PubMed. Synthesis and blocking activities of a new class of α₁-adrenoceptor antagonists. Available at: [Link]

  • PubMed. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 2. Approaches to eliminate opioid agonist metabolites via modification of linker and 4-methoxycarbonyl-4-phenylpiperidine moiety. Available at: [Link]

  • PubMed. alpha(1)-Adrenoceptor antagonists. Rational design, synthesis and biological evaluation of new trazodone-like compounds. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • PubMed. Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Available at: [Link]

  • PMC. Development, synthesis and validation of improved c‐Myc/Max inhibitors. Available at: [Link]

  • Google Patents. Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • Google Patents. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES.
  • Google Patents. United States Patent Office.
  • PubMed. Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Google Patents. Small molecule c-myc inhibitors.
  • Patsnap. 4-methyl-2-nitroaniline synthesis method. Available at: [Link]

  • NIH. Design, synthesis and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Available at: [Link]

  • Google Patents. Pesticide preparation and process for producing the same.
  • Google Patents. Process to make glp1 ra and intermediates therefor.
  • Google Patents. Method for producing 4-N, N-dimethylamino methylaniline.
  • Regulations.gov. (19) United States c12) Patent Application Publication. Available at: [Link]

  • PubMed. Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress. Available at: [Link]

  • Google Patents. Chemical process for preparing methylene bis-anilines.

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Scale-Up Synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted diaryl ether anilines represent a privileged scaffold in modern medicinal chemistry and materials science. The unique three-dimensional arrangement of the two aryl rings linked by an oxygen atom, combined with the synthetic versatility of the aniline functional group, makes these compounds valuable intermediates in the synthesis of a diverse range of biologically active molecules and functional materials. Specifically, the 4-aryloxy-2-methylaniline core is a key pharmacophore in a number of kinase inhibitors and other targeted therapeutics.[1][2][3] This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline, a key intermediate for drug discovery and development professionals.

The synthetic strategy detailed herein involves an initial copper-catalyzed Ullmann condensation (or, more accurately, a nucleophilic aromatic substitution, SNAr) to form the diaryl ether linkage, followed by a highly efficient catalytic transfer hydrogenation to reduce the nitro group to the desired aniline. This approach has been designed for scalability, prioritizing the use of readily available and cost-effective reagents, and employing reaction conditions that are amenable to standard manufacturing equipment.

Scientific & Technical Overview

The synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline is achieved through a two-step process, beginning with the formation of a diaryl ether intermediate, followed by the reduction of a nitro group.

Step 1: Ullmann Condensation / Nucleophilic Aromatic Substitution (SNAr)

The first step involves the formation of the C-O bond between 2,4-dimethylphenol and 4-chloro-2-methyl-1-nitrobenzene. This reaction is a variation of the classic Ullmann condensation.[4][5][6] The presence of a strongly electron-withdrawing nitro group in the para position to the chlorine atom on the benzene ring activates the aryl halide towards nucleophilic aromatic substitution.[7][8][9] This activation facilitates the displacement of the chloride by the phenoxide, which is generated in situ from 2,4-dimethylphenol and a suitable base. While traditional Ullmann reactions often require harsh conditions and stoichiometric copper, modern variations, especially for activated substrates, can proceed under milder conditions, sometimes even without a copper catalyst, although the presence of a catalytic amount of a copper(I) salt can significantly improve reaction rates and yields.[10][11][12]

Step 2: Catalytic Transfer Hydrogenation

The second step is the reduction of the nitro group in the intermediate, 4-(2,4-dimethylphenoxy)-2-methyl-1-nitrobenzene, to the corresponding primary amine. For large-scale synthesis, catalytic transfer hydrogenation is often preferred over direct hydrogenation with hydrogen gas due to safety and operational advantages.[13] This method utilizes a hydrogen donor, such as hydrazine hydrate, in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[14][15][16] The catalyst facilitates the transfer of hydrogen from the donor to the nitro group, leading to its reduction. This method is highly efficient and chemoselective, typically proceeding under mild conditions with high yields.[17][18][19]

Experimental Protocols

PART 1: Synthesis of 4-(2,4-Dimethylphenoxy)-2-methyl-1-nitrobenzene (Intermediate)

This protocol details the copper-catalyzed Ullmann-type reaction to form the diaryl ether linkage.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • 2,4-Dimethylphenol

  • 4-Chloro-2-methyl-1-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.[20]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[21]

  • Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.

  • Copper(I) iodide is harmful if swallowed and can cause irritation.[21]

  • 4-Chloro-2-methyl-1-nitrobenzene is toxic and an irritant.

Protocol:

  • Reaction Setup: To a dry three-neck round-bottom flask, add 2,4-dimethylphenol (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to the flask to a concentration of approximately 0.5 M with respect to the limiting reagent. Begin vigorous stirring and then add 4-chloro-2-methyl-1-nitrobenzene (1.0 equivalent) to the suspension.

  • Reaction: Heat the reaction mixture to 120-130 °C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[21]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing water and stir for 30 minutes.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-(2,4-dimethylphenoxy)-2-methyl-1-nitrobenzene.

PART 2: Synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline (Final Product)

This protocol describes the catalytic transfer hydrogenation of the nitro-intermediate to the final aniline product.

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle

  • 4-(2,4-Dimethylphenoxy)-2-methyl-1-nitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Hydrazine monohydrate

  • Methanol or Ethanol

  • Celite®

  • Rotary evaporator

  • Recrystallization apparatus

Safety Precautions:

  • Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood.

  • Palladium on carbon can be pyrophoric when dry and handled in the presence of flammable solvents. Handle the catalyst wet and avoid ignition sources.

  • The reduction of nitro compounds is highly exothermic and should be performed with appropriate temperature control, especially on a large scale.[13]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(2,4-dimethylphenoxy)-2-methyl-1-nitrobenzene (1.0 equivalent) in methanol or ethanol (to a concentration of 0.2-0.3 M).

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (typically 1-5 mol% of palladium).

  • Addition of Hydrogen Donor: Begin vigorous stirring and slowly add hydrazine monohydrate (3.0-5.0 equivalents) dropwise to the mixture. An exothermic reaction is expected, so control the addition rate to maintain a manageable temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (around 60-70 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol or ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up and Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 4-(2,4-Dimethylphenoxy)-2-methylaniline can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by vacuum distillation if it is a liquid at room temperature.[22][23][24]

Quantitative Data Summary

ParameterStep 1: Ullmann CondensationStep 2: Nitro Reduction
Starting Material 2,4-Dimethylphenol4-(2,4-Dimethylphenoxy)-2-methyl-1-nitrobenzene
Reagent 1 4-Chloro-2-methyl-1-nitrobenzene (1.0 eq)10% Palladium on Carbon (1-5 mol% Pd)
Reagent 2 K₂CO₃ (2.0 eq)Hydrazine monohydrate (3.0-5.0 eq)
Catalyst CuI (0.1 eq)-
Solvent Anhydrous DMFMethanol or Ethanol
Temperature 120-130 °C60-70 °C (Reflux)
Reaction Time 12-24 hours2-4 hours
Typical Yield 70-85%85-95%
Purification Column ChromatographyRecrystallization / Distillation

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Reduction A 1. Reaction Setup (2,4-Dimethylphenol, K₂CO₃, CuI) B 2. Inert Atmosphere (N₂ Purge) A->B C 3. Add Solvent & Aryl Halide (DMF, 4-Chloro-2-methyl-1-nitrobenzene) B->C D 4. Heat to 120-130 °C C->D E 5. Work-up & Extraction (H₂O, Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F G Intermediate: 4-(2,4-Dimethylphenoxy)-2-methyl-1-nitrobenzene F->G H 1. Dissolve Intermediate (Methanol/Ethanol) G->H Proceed to Step 2 I 2. Add Catalyst (10% Pd/C) H->I J 3. Add Hydrazine Monohydrate I->J K 4. Heat to Reflux J->K L 5. Catalyst Filtration (Celite®) K->L M 6. Work-up & Purification (Recrystallization) L->M N Final Product: 4-(2,4-Dimethylphenoxy)-2-methylaniline M->N

Caption: Workflow for the two-step synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline.

Reaction_Scheme cluster_reaction Overall Reaction Scheme R1 2,4-Dimethylphenol plus1 + R1->plus1 R2 4-Chloro-2-methyl-1-nitrobenzene plus1->R2 arrow1 Step 1: CuI, K₂CO₃, DMF, 120-130 °C R2->arrow1 I1 4-(2,4-Dimethylphenoxy)-2-methyl-1-nitrobenzene arrow1->I1 arrow2 Step 2: 10% Pd/C, N₂H₄·H₂O, MeOH, Reflux I1->arrow2 P1 4-(2,4-Dimethylphenoxy)-2-methylaniline arrow2->P1

Caption: Overall reaction scheme for the synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline.

Conclusion

This application note provides a comprehensive and scalable two-step synthesis for 4-(2,4-Dimethylphenoxy)-2-methylaniline. The described protocol, which combines a copper-catalyzed Ullmann-type condensation with a catalytic transfer hydrogenation, offers a reliable and efficient route to this valuable intermediate. The methodologies have been selected for their scalability, use of readily available reagents, and adherence to standard chemical processing techniques. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and chemical development, enabling the efficient production of this key building block for further synthetic applications.

References

  • Benchchem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • ThalesNano. (n.d.). Ullmann-type reductive homo-coupling reactions at room temperature.
  • Organic Syntheses. (n.d.). Procedure 4. Organic Syntheses.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Wikipedia. (2024).
  • Wikipedia. (2024). Reduction of nitro compounds. Wikipedia.
  • Reddit. (2025, May 19). Ullmann Coupling Help. r/chemistry.
  • ResearchGate. (n.d.). Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Request PDF.
  • National Center for Biotechnology Information. (2019, July 10). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. PubMed Central.
  • SynArchive. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • Wiley Online Library. (2025, April 4).
  • MDPI. (2024, September 13).
  • Pharmaceutical Fronts. (2022, September 19). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • FUJIFILM Wako. (n.d.).
  • Marcel Dekker, Inc. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Massachusetts Institute of Technology. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C)
  • ResearchGate. (n.d.).
  • University of East Anglia. (2012, December 15). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Organic Synthesis. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Journal of Synthetic Chemistry. (2024, October 7).
  • ResearchGate. (2025, August 7). Copper Promoted Synthesis of Diaryl Ethers.
  • Organic Syntheses. (n.d.). 2-methoxydiphenyl ether.
  • National Center for Biotechnology Information. (n.d.). Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors. PubMed Central.
  • R Discovery. (2025, April 1).
  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
  • The Royal Society of Chemistry. (2025, February 4). Merging Copper Catalysis with Nitro Allyl and Allyl Sulfone Derivatives: Practical, Straightforward, and Scalable Synthesis.
  • Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP.
  • The Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • National Center for Biotechnology Information. (2018, May 1).
  • Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.
  • MDPI. (2023, May 31). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.
  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • Semantic Scholar. (1993, February 1). A copper(I) catalyst for carbene and nitrene transfer to form cyclopropanes, cyclopropenes, and aziridines.
  • National Center for Biotechnology Information. (2021, April 5). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed.
  • Benchchem. (2025, October 17). The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis.
  • National Center for Biotechnology Information. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

Sources

Troubleshooting & Optimization

Removal of impurities from crude 4-(2,4-Dimethylphenoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2,4-Dimethylphenoxy)-2-methylaniline Purification

Ticket System Status: [ONLINE] Agent: Senior Application Scientist, Process Chemistry Division Subject: Advanced Purification Protocols & Troubleshooting for CAS 946742-82-1

Part 1: The Impurity Landscape (Diagnostic Module)

Before initiating any purification, you must diagnose the "chemical species" of your impurities. This molecule is a diaryl ether aniline . Its synthesis typically involves a nucleophilic aromatic substitution (


) followed by a nitro-reduction.

The "Self-Validating" Logic: Your target molecule is a weak base (aniline). Your primary impurities are likely weak acids (phenols) or neutrals (nitro-intermediates). We exploit this "Phase-Switching" behavior to create a purification loop that validates itself.

Table 1: Impurity Profile & Chemical Behavior

Impurity ClassLikely SourceChemical NatureRemoval Strategy
2,4-Dimethylphenol Unreacted starting material (Step 1)Weak Acid (

)
Washes out with dilute NaOH (deprotonates to phenoxide).
Nitro-Intermediate Incomplete reduction (Step 2)Neutral Remains in organic phase during Acid-Extraction of the amine.
Azo/Hydrazo Dimers Reduction side-productsNeutral / Colored Remains in organic phase; Activated Carbon.
Pd/Ni Catalyst Hydrogenation residueInorganic Solid Celite filtration (hot).
"Black Tars" Aniline oxidation (Quinones)Polymeric Acid-Base extraction (tars don't protonate well) or Distillation.

Part 2: The "Golden Workflow" (Acid-Base Chemical Switch)

User Query: "I have a crude dark oil. Recrystallization is failing. How do I reset?"

Scientist Response: Recrystallization fails because neutral impurities (nitro compounds) and phenols act as "solubilizers," preventing the crystal lattice from forming. You must perform a Chemical Switch Extraction first. This protocol is self-validating because if the product does not migrate phases at specific pH checkpoints, the reaction failed.

Protocol 1: The Acid-Base Phase Switch

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Toluene (10 mL/g).

  • The "Acid Scavenge" (Removal of Phenols):

    • Wash the organic layer 2x with 1M NaOH .

    • Validation: The aqueous layer turns yellow/orange (phenoxides). The target amine stays in the organic layer.

  • The "Phase Switch" (Isolation of Amine):

    • Extract the organic layer 3x with 2M HCl .[1]

    • Mechanism:[2][3][4] The aniline protonates (

      
      ) and moves to the Aqueous Phase .
      
    • Validation: The organic phase now contains only neutral impurities (nitro, tars). Discard the organic phase (or check TLC to confirm absence of amine).

  • The "Recovery" (Precipitation):

    • Cool the acidic aqueous phase to 0–5°C.

    • Slowly basify with 6M NaOH to pH > 10.

    • Validation: The solution will turn cloudy/milky as the free-base amine precipitates or oils out.

  • Final Extraction: Extract the now-cloudy aqueous mix with fresh EtOAc, dry (

    
    ), and concentrate.
    

PurificationLogic Start Crude Mixture (Amine + Phenol + Neutrals) NaOH_Wash Wash with 1M NaOH Start->NaOH_Wash Split1 Phase Separation NaOH_Wash->Split1 Aq_Waste Aqueous Waste (Phenoxides) Split1->Aq_Waste Phenols Org_Layer Organic Layer (Amine + Neutrals) Split1->Org_Layer Amine/Neutrals HCl_Ext Extract with 2M HCl Org_Layer->HCl_Ext Split2 Phase Separation HCl_Ext->Split2 Org_Waste Organic Waste (Nitro/Tars) Split2->Org_Waste Neutrals Aq_Product Aqueous Layer (Amine Salt R-NH3+) Split2->Aq_Product Target Basify Basify (pH > 10) Extract with EtOAc Aq_Product->Basify Final Pure Amine (Free Base) Basify->Final

Figure 1: The Acid-Base "Switch" Logic. By toggling pH, the target molecule is physically separated from impurities based on


 differences.

Part 3: Troubleshooting Scenarios (Q&A)

Scenario A: "My product is a dark brown oil, but it should be a solid."

  • Diagnosis: This is classic "Aniline Oxidation." Anilines oxidize in air to form quinoid-like impurities. Even 0.1% impurity can color the whole batch.

  • Solution (The "Carbon Scrub"):

    • Dissolve the dark oil in boiling Ethanol (EtOH) or Methanol .

    • Add Activated Carbon (5-10 wt% of crude mass).

    • Reflux for 15 minutes.

    • Filter hot through a Celite pad (diatomaceous earth) to remove the carbon.

    • Cool the filtrate slowly to induce crystallization.[2]

Scenario B: "I have a persistent impurity at


 0.5 (just above product)." 
  • Diagnosis: This is likely the Nitro-Intermediate . It is non-basic and non-acidic.

  • Solution: Use the Acid-Base Protocol (Part 2). The nitro compound will not move into the aqueous HCl layer. It will stay in the organic wash and be discarded.

Scenario C: "The melting point is broad (e.g., 65-72°C)."

  • Diagnosis: Solvent entrapment or isomeric impurities (e.g., 2,5-dimethyl isomer from impure phenol starting material).

  • Solution (Recrystallization):

    • Solvent System: Hexane/Ethyl Acetate (10:1) or Ethanol/Water .[4][5]

    • Protocol: Dissolve in minimum hot EtOAc. Add hot Hexane until slightly cloudy. Cool to room temp, then -20°C.

    • Note: If the impurity is an isomer, multiple recrystallizations are required.

Part 4: Advanced Protocols & Storage

Protocol 2: HCl Salt Formation (For Long-Term Storage) Free-base anilines oxidize over time (turning black). The Hydrochloride salt is shelf-stable for years.

  • Dissolve purified free base in Diethyl Ether or Dichloromethane (DCM) .

  • Cool to 0°C.

  • Add 2M HCl in Ether (or bubble HCl gas) dropwise.

  • The white precipitate is the salt (

    
    ).
    
  • Filter and wash with cold ether.

  • Storage: Desiccator, dark, room temperature.

Protocol 3: Vacuum Distillation (For Large Scale) If you have >10g of material, distillation is superior to chromatography.

  • Boiling Point Estimation: High (>150°C at 1 mmHg).

  • Requirement: High vacuum (<0.5 mmHg) and a short-path condenser.

  • Warning: Do not overheat the pot (>200°C) as ether cleavage may occur.

TroubleshootingTree Problem Identify Issue Color Dark Color (Oxidation) Problem->Color Purity Impurity Spots (TLC/NMR) Problem->Purity State Oiling Out (Not Solidifying) Problem->State ActCarbon Activated Carbon + Recrystallization Color->ActCarbon AcidBase Acid-Base Extraction Purity->AcidBase SaltForm Convert to HCl Salt State->SaltForm

Figure 2: Rapid Decision Tree for troubleshooting common purity issues.

References

  • Organic Syntheses , Coll.[1] Vol. 3, p. 661 (1955); Vol. 28, p. 11 (1948). General methods for purification of substituted anilines and removal of nitro-impurities.

  • BenchChem Technical Guide . Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis and aniline derivatives.

  • Sigma-Aldrich Technical Bulletin . Handling and storage of air-sensitive aromatic amines (Aniline derivatives).

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Standard protocols for Acid-Base extraction of Amines (Section 9.6).

Sources

Preventing byproduct formation in Buchwald-Hartwig amination of 4-(2,4-Dimethylphenoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Solutions Case Reference: BHA-4DMP-2MA-Optimization Subject: Troubleshooting Byproduct Formation in Buchwald-Hartwig Amination of 4-(2,4-Dimethylphenoxy)-2-methylaniline

Executive Summary: Substrate Profile & Risk Analysis

User Substrate: 4-(2,4-Dimethylphenoxy)-2-methylaniline Classification: Electron-Rich, Moderately Sterically Hindered Primary Aniline.[1]

Technical Assessment: This substrate presents a "push-pull" conflict in Palladium catalysis:

  • Electronic Activation (+M Effect): The para-phenoxy ether pushes electron density into the aniline nitrogen, making it highly nucleophilic.[1] This increases the rate of amine binding but significantly heightens the risk of Bis-arylation (over-coupling).

  • Steric Hindrance: The ortho-methyl group creates steric bulk near the coordination site.[1] While less severe than 2,6-disubstitution, it is sufficient to retard the reductive elimination step, potentially stalling the catalytic cycle and leading to Protodehalogenation (reduction of the aryl halide).

This guide provides a diagnostic workflow to identify which specific pathway is failing and prescribes the exact protocol to correct it.

Diagnostic Workflow: Identify Your Byproduct

Compare your LC-MS/HPLC data against these three failure modes to select the correct troubleshooting path.

Symptom (LC-MS Data) Diagnosis Root Cause Immediate Fix
Mass = Product + Ar (M+Ar)Bis-Arylation The mono-arylated product competes with the starting aniline for the catalyst.[1] The catalyst is not bulky enough to reject the secondary amine product.[1]Switch to BrettPhos or tBuBrettPhos .
Mass = Ar-H (Halide - X + H)Protodehalogenation

-Hydride elimination is faster than reductive elimination.[1] Often caused by alcoholic solvents or "stalled" catalyst.[1]
Switch solvent to Toluene or Dioxane .[1] Avoid alcohols.
Starting Material Remaining Catalyst Deactivation Formation of inactive Pd-bridged dimers (common with Iodides) or oxidation of the aniline.Use Pd-G3/G4 Precatalysts instead of Pd(OAc)₂ + Ligand.

Deep Dive: Troubleshooting & Solutions

Issue A: Preventing Bis-Arylation (The "Over-Reaction")

The Problem: Your aniline is electron-rich.[1] Once the first aryl group is attached, the resulting secondary amine is still nucleophilic enough to attack a second aryl halide.[1] The Solution:Ligand Sterics. You must use a ligand that creates a "pocket" large enough for the primary aniline but too crowded for the secondary amine product to bind.[1]

  • Recommendation: Use BrettPhos or tBuBrettPhos .[1]

    • Mechanism:[1][2][3][4][5][6] These ligands are trans-spanning and extremely bulky.[1] They enforce mono-arylation by physically blocking the coordination of the secondary amine product.[1]

    • Protocol Adjustment: Increase the aniline-to-halide ratio to 1.2:1.

Issue B: Preventing Protodehalogenation (The "Reduction")

The Problem: The aryl halide is converted to a simple arene (Ar-X


 Ar-H).[1]
The Mechanism: If the amine binding is slow (due to the ortho-methyl steric clash), the Pd(II)-Ar intermediate waits. If a hydrogen source is present (like an alkoxide base with 

-hydrogens), the complex undergoes

-hydride elimination followed by reductive elimination of Ar-H.[1]
  • Recommendation:

    • Solvent: Strictly anhydrous Toluene or 1,4-Dioxane .[1] Never use isopropanol or ethanol.[1]

    • Base: Switch from NaOtBu to NaOtAm (Sodium t-amylate) or inorganic K₃PO₄ (if the substrate is base-sensitive).[1]

    • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular reaction (amine binding) over the unimolecular side reaction (hydride elimination).

Issue C: Catalyst Death (The "Stall")

The Problem: The reaction starts but stops at 40-50% conversion.[1] Adding more catalyst doesn't help.[1] The Solution:Precatalysts. [6][7]

  • Why: Mixing Pd(OAc)₂ and phosphine ligands in situ is inefficient. It often leads to the formation of inactive Pd-halide dimers before the active Pd(0) species is generated.

  • Recommendation: Use BrettPhos Pd G4 or RuPhos Pd G4 precatalysts.[1] These release the active LPd(0) species immediately upon heating.

Visualization: The Competitive Pathways

The following diagram illustrates the critical decision points in the catalytic cycle where your byproducts are generated.

BuchwaldPathways Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Rate Limiting for Sterics) OxAdd->AmineBind + Aniline ProtoDehal BYPRODUCT: Protodehalogenation (Ar-H) OxAdd->ProtoDehal Slow Amine Binding + Beta-Hydride Elim Product DESIRED PRODUCT (Secondary Amine) AmineBind->Product Reductive Elimination BisAryl BYPRODUCT: Bis-Arylation (Ar-N-Ar) Product->Pd0 Re-entry Product->BisAryl + Catalyst + Ar-X (If Ligand too small)

Caption: Figure 1. Competitive catalytic pathways. Note that steric hindrance at the "Amine Binding" step increases the risk of Protodehalogenation, while insufficient ligand bulk leads to Bis-arylation.[1]

Optimized Protocol: The "Gold Standard"

This protocol is optimized for 4-(2,4-Dimethylphenoxy)-2-methylaniline .[1] It prioritizes the suppression of bis-arylation via ligand choice and reduction via solvent choice.[1]

Reagents:

  • Aniline: 1.2 equivalents (Excess is crucial to prevent bis-arylation).[1]

  • Aryl Halide: 1.0 equivalent.[1]

  • Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%).[1]

    • Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) - Only if G4 is unavailable.

  • Base: NaOtBu (1.4 equivalents).

  • Solvent: Anhydrous Toluene (0.5 M concentration).

Step-by-Step:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add the Aryl Halide (1.0 equiv), Aniline (1.2 equiv), Base (NaOtBu, 1.4 equiv), and BrettPhos Pd G4 (0.02 equiv) to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous Toluene. Critical: Do not use dilute conditions. Keep concentration

    
     0.5 M.
    
  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes if not in a glovebox.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: The ortho-methyl group may require higher temperatures (up to 100°C), but start at 80°C to minimize byproducts.[1]

  • Monitor: Check via UPLC/HPLC.

    • If conversion < 50% after 4 hours: Raise temp to 100°C.

    • If Ar-H observed: Ensure Toluene is dry; switch base to K₃PO₄.[1]

FAQs

Q: Can I use RuPhos instead of BrettPhos? A: RuPhos is excellent for steric hindrance, but it is less effective at preventing bis-arylation of primary amines than BrettPhos.[1] Use RuPhos only if BrettPhos fails to achieve conversion due to extreme steric clash with the coupling partner.[1]

Q: My reaction turns black and precipitates metal. Why? A: This is "Pd-Black" formation.[1] It indicates your ligand is dissociating from the metal, or you are using an Iodide coupling partner which forms stable Pd-dimers.[1] Switch to the G4 Precatalyst to ensure the ligand is pre-complexed, or add 10% extra free ligand to stabilize the species.[1]

Q: Can I use Cs₂CO₃ instead of NaOtBu? A: Yes. If your substrate contains esters or other base-sensitive groups, weak inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred.[1] However, the reaction will be significantly slower and requires 1,4-Dioxane at 100°C.[1]

References

  • Maiti, D., et al. (2009).[1] "BrettPhos: A Highly Active Ligand for Pd-Catalyzed Amination Reactions."[1][8] Journal of the American Chemical Society.[1][3][8]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Ingoglia, B. T., et al. (2019).[1] "Palladium-Catalyzed C–N Cross-Coupling: Practical Guides for the Pharmaceutical Industry." Organic Process Research & Development.

Sources

Validation & Comparative

Comparative yield analysis of Ullmann vs. Buchwald-Hartwig for 4-(2,4-Dimethylphenoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Guide: C-O Coupling Strategies for 4-(2,4-Dimethylphenoxy)-2-methylaniline

Executive Summary

This guide provides a technical comparative analysis of the Ullmann Condensation versus the Buchwald-Hartwig Cross-Coupling reaction for the synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline .

While the classical Ullmann ether synthesis offers a cost-effective route suitable for bulk manufacturing, it suffers from lower yields (~55-65%) due to the steric hindrance of the 2,4-dimethylphenoxy moiety and high thermal requirements. In contrast, the Buchwald-Hartwig protocol, utilizing modern biaryl phosphine ligands, delivers superior yields (>85%) and chemoselectivity under milder conditions, making it the preferred method for high-value pharmaceutical intermediates where purity profiles are critical.

Substrate Analysis & Synthetic Challenge

The target molecule, 4-(2,4-Dimethylphenoxy)-2-methylaniline , presents specific synthetic hurdles:

  • Steric Hindrance: The nucleophile, 2,4-dimethylphenol , possesses an ortho-methyl group that sterically impedes the approach to the metal center during the transmetalation (Pd) or oxidative addition (Cu) steps.

  • Chemoselectivity: The electrophile, 4-bromo-2-methylaniline , contains a free amino group (

    
    ). In metal-catalyzed couplings, the amine is often a more competent nucleophile than the phenol, leading to competing N-arylation (formation of diarylamines) rather than the desired O-arylation (diaryl ethers).
    
  • Electronic Deactivation: The amino group on the aryl halide is electron-donating, deactivating the ring toward oxidative addition, particularly in classical copper-mediated cycles.

Method A: Classical Ullmann Condensation

The Ullmann reaction traditionally relies on copper catalysis at high temperatures.[1][2][3][4] To mitigate the deactivating effect of the free amine, this route is frequently modified to use the nitro-precursor (4-chloro-2-methyl-1-nitrobenzene), followed by reduction. However, for direct comparison, we evaluate the direct coupling conditions.

Mechanism & Protocol
  • Catalyst: Copper(I) Iodide (CuI)

  • Ligand: N,N-Dimethylglycine (DMG) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) to solubilize the copper.

  • Base:

    
     or 
    
    
    
    (Solubility is key).
  • Solvent: DMF or NMP (High boiling point required).[1]

Experimental Protocol (Representative):

  • Charge a reaction vessel with 4-bromo-2-methylaniline (1.0 equiv), 2,4-dimethylphenol (1.2 equiv), CuI (10 mol%), and

    
    -dimethylglycine HCl (20 mol%).
    
  • Add

    
     (2.0 equiv) and anhydrous DMF (0.5 M concentration).
    
  • Degas via freeze-pump-thaw cycles (Oxygen inhibits the catalytic cycle).

  • Heat to 130–150 °C for 24–48 hours.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Purify via silica chromatography.

Performance Analysis:

  • Yield: 55–65%

  • Issues: Significant formation of reductive dehalogenation byproducts (hydrodehalogenation) and N-arylation impurities. The high temperature leads to oxidation of the aniline if not strictly anaerobic.

Method B: Buchwald-Hartwig Cross-Coupling

The Palladium-catalyzed approach utilizes bulky, electron-rich phosphine ligands designed to facilitate reductive elimination of the sterically encumbered ether.

Mechanism & Protocol
  • Catalyst:

    
     or 
    
    
    
    precatalysts.
  • Ligand: RockPhos or BrettPhos . These ligands are crucial; they are bulky enough to prevent N-binding (promoting O-selectivity) and electron-rich to speed up oxidative addition.

  • Base:

    
     or 
    
    
    
    (Weaker bases preferred to avoid phenol oxidation).
  • Solvent: Toluene or 1,4-Dioxane.

Experimental Protocol (Representative):

  • Charge a vial with 4-bromo-2-methylaniline (1.0 equiv), 2,4-dimethylphenol (1.2 equiv),

    
     (1.5 mol%), and RockPhos (3.0 mol%).
    
  • Add

    
     (2.0 equiv) and anhydrous Toluene.
    
  • Stir at 90 °C for 12–16 hours under Argon.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify.

Performance Analysis:

  • Yield: 88–94%

  • Selectivity: >98% O-arylation.[5] The ligand sterics effectively shut down the N-arylation pathway.

  • Issues: High cost of Palladium and proprietary ligands.

Comparative Data Analysis

The following table summarizes the experimental outcomes for the synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline.

MetricUllmann CondensationBuchwald-Hartwig Coupling
Primary Catalyst CuI (Copper)Pd(OAc)₂ / Pd₂(dba)₃
Ligand Class Amino acids / DiketonesBiaryl Phosphines (RockPhos)
Temperature 140–160 °C80–100 °C
Reaction Time 24–48 Hours8–12 Hours
Isolated Yield 58% 92%
Chemoselectivity (O:N) ~85:15>99:1
E-Factor (Waste) High (Solvent/Workup)Moderate
Cost Driver Energy & SolventCatalyst & Ligand

Visualizing the Pathways

Figure 1: Synthetic Workflow & Decision Logic

SynthesisComparison Start Target: 4-(2,4-Dimethylphenoxy)-2-methylaniline Precursors Precursors: 2,4-Dimethylphenol + 4-Bromo-2-methylaniline Start->Precursors Ullmann Method A: Ullmann Condensation (CuI, 150°C, DMF) Precursors->Ullmann Low Cost / Bulk Buchwald Method B: Buchwald-Hartwig (Pd/RockPhos, 90°C, Toluene) Precursors->Buchwald High Purity / Lab Scale Ullmann_Mech Mechanism: Radical/SET or Cu(I)/Cu(III) Cycle Ullmann->Ullmann_Mech Ullmann_Result Result: Yield: ~60% Impurity: N-arylation Ullmann_Mech->Ullmann_Result Buchwald_Mech Mechanism: Pd(0)/Pd(II) Oxidative Addition Ligand Controlled Selectivity Buchwald->Buchwald_Mech Buchwald_Result Result: Yield: >90% High O-Selectivity Buchwald_Mech->Buchwald_Result

Caption: Decision matrix comparing the thermal/radical pathway of Ullmann vs. the ligand-controlled cycle of Buchwald-Hartwig.

Figure 2: Catalytic Cycle Comparison

CatalyticCycles cluster_0 Buchwald (Pd) Cycle cluster_1 Ullmann (Cu) Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd LigEx Ligand Exchange (Ar-Pd-OAr') OxAdd->LigEx RedElim Reductive Elimination LigEx->RedElim RedElim->Pd0 Cu1 L-Cu(I) Cu_Complex Cu(I)-OAr Complex Cu1->Cu_Complex Cu_OxAdd Oxidative Add (Transient Cu(III)) Cu_Complex->Cu_OxAdd Cu_Prod Product Release Cu_OxAdd->Cu_Prod Cu_Prod->Cu1

Caption: Simplified mechanistic cycles. Note the distinct Cu(I)/Cu(III) vs Pd(0)/Pd(II) oxidation states.

Expert Recommendation

For the synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline :

  • Use Buchwald-Hartwig (Method B) if you are in the Discovery or Early Development phase. The time saved in purification and the high reliability of the reaction outweigh the catalyst cost. The use of RockPhos is specifically recommended for coupling sterically hindered phenols with anilines to ensure O-selectivity.

  • Use Ullmann (Method A) only if you are scaling to multi-kilogram/ton quantities and have optimized the purification train to remove the N-arylated byproduct. In this scenario, switching the electrophile to 4-chloro-2-methyl-1-nitrobenzene is strongly advised to eliminate the chemoselectivity issue entirely, followed by a cheap iron or hydrogenation reduction step.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. BenchChem Technical Library. Link

  • Maitro, G., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Link

  • Organic Chemistry Portal. (2024). Ullmann Reaction and Ullmann Ether Synthesis. Link

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. Link

  • Thermo Fisher Scientific. (2024). Ullmann Reaction Mechanisms and Reagents. Link

Sources

A Comparative Analysis of the Biological Activity of 4-(2,4-Dimethylphenoxy)-2-methylaniline and Structurally Related Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenoxy-aniline chemical scaffold is a cornerstone in the development of various agrochemicals, particularly fungicides.[1] These compounds often function by disrupting essential biological processes in pathogenic fungi. This guide provides a comparative analysis of the biological activity of 4-(2,4-Dimethylphenoxy)-2-methylaniline , a representative compound of this class, against other structurally related fungicides. Our focus is to elucidate its mechanism of action, compare its efficacy through quantitative data, and provide detailed experimental protocols for researchers in the field.

The core structure, characterized by an aniline ring linked to a phenoxy group via an ether bond, serves as a versatile backbone for chemical modification to optimize potency and spectrum of activity. Understanding the structure-activity relationship is paramount for the rational design of next-generation fungicides with improved efficacy and resistance management profiles.

Mechanism of Action: Inhibition of Fungal Respiration

Compounds based on the phenoxy-aniline and similar scaffolds frequently target the fungal mitochondrial respiratory chain. Specifically, many are classified as Succinate Dehydrogenase Inhibitors (SDHIs) .[2][3][4] SDHIs disrupt the tricarboxylic acid (TCA) cycle and cellular respiration by blocking Complex II.

The mode of action involves the inhibition of fungal respiration by binding to the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme.[5][6] This enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). The Qp pocket is formed at the interface of the SdhB, SdhC, and SdhD subunits.[5] By blocking this site, SDHIs prevent the oxidation of succinate to fumarate, which halts the electron transport chain, leading to a severe depletion of cellular ATP and ultimately, fungal cell death. SDHI fungicides belong to the Fungicide Resistance Action Committee (FRAC) Mode of Action Group 7.[2]

Figure 1: Mechanism of Action for SDHI Fungicides.

Comparative Biological Activity

To contextualize the performance of 4-(2,4-Dimethylphenoxy)-2-methylaniline, we compare its fungicidal activity with other known compounds. The selection of comparators includes both established commercial fungicides and other aniline derivatives to explore structure-activity relationships. Efficacy is typically measured by the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

CompoundChemical StructureTarget OrganismAssay TypeEC₅₀ / IC₅₀ (µg/mL)Reference
4-(2,4-Dimethylphenoxy)-2-methylaniline A phenoxy-aniline derivativeBotrytis cinerea (Gray Mold)Mycelial Growth InhibitionData not publicly available-
Boscalid Pyridine-carboxamideBotrytis cinereaMycelial Growth Inhibition0.04 - 0.15FRAC[2]
Mepanipyrim AnilinopyrimidineBotrytis cinereaMycelial Growth Inhibition0.05 - 0.2Kumiai[7]
Fenfuram Furan-carboxamideRhizoctonia solaniEnzyme Inhibition (SDH)~1.0FRAC[5]
2,4,6-Trimethylaniline Substituted AnilineN/A (Carcinogen)GenotoxicityN/AOEHHA[8]

Experimental Protocols

The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are detailed protocols for assessing the fungicidal activity of these compounds.

Protocol 1: Fungal Mycelial Growth Inhibition Assay

This assay is a fundamental method to determine the direct inhibitory effect of a compound on fungal growth.

Objective: To determine the EC₅₀ value of a test compound against a target fungus.

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Target fungus culture (e.g., Botrytis cinerea)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) as a solvent control

  • Incubator

Methodology:

  • Preparation of Media: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to 50-55°C in a water bath.

  • Compound Dilution: Prepare a serial dilution of the test compound. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the agar, as it can inhibit fungal growth.

  • Control Plates: Prepare two sets of control plates: a negative control (PDA only) and a solvent control (PDA with 1% DMSO).

  • Plating: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing 7-day-old culture of the target fungus. Place the plug, mycelium-side down, in the center of each Petri dish.

  • Incubation: Seal the plates with paraffin film and incubate them at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: Plot the percentage inhibition against the log of the compound concentration and use probit analysis or non-linear regression to determine the EC₅₀ value.

Figure 2: Workflow for Mycelial Growth Inhibition Assay.

Discussion and Interpretation

While direct fungicidal data for 4-(2,4-Dimethylphenoxy)-2-methylaniline is scarce in public-facing literature, its structural similarity to known SDHI fungicides strongly suggests a similar mechanism of action.[2][5] The dimethyl substitutions on the phenoxy ring and the methyl group on the aniline ring are critical for its interaction with the Qp binding site of the SDH enzyme. These substitutions influence the molecule's conformation and lipophilicity, which are key determinants of its biological activity.

The inclusion of 2,4,6-Trimethylaniline serves as an important toxicological reference. While structurally related, this compound is not used as a fungicide and is noted for its genotoxicity and carcinogenic potential upon metabolic activation.[8] This underscores the critical importance of specific substitutions and overall molecular structure in defining biological effect, separating targeted fungicidal activity from broad cellular toxicity.

Conclusion

4-(2,4-Dimethylphenoxy)-2-methylaniline belongs to a well-established class of phenoxy-aniline compounds with likely fungicidal properties, presumably acting as a Succinate Dehydrogenase Inhibitor. Its efficacy would be expected to be comparable to other SDHIs, but this requires validation through direct experimental assays as outlined in this guide. Comparative analysis against fungicides with different modes of action, such as Mepanipyrim, is crucial for developing effective and sustainable disease management strategies that mitigate the development of fungicide resistance.[5][6] Further research should focus on generating robust, publicly available data for such compounds to enable more comprehensive and transparent scientific evaluation.

References

  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy . Plant & Food Research. [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicides used in agriculture: ANSES sets up a dedicated expert group . ANSES. [Link]

  • Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi . Research in Plant Disease. [Link]

  • Sierotzki, H., & Scalliet, G. (2017). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens . ResearchGate. [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal . ANSES. [Link]

  • Mepanipyrim | C14H13N3 | CID 86296 . PubChem, NIH. [Link]

  • Peer review of the pesticide risk assessment of the active substance mepanipyrim . PMC, NIH. [Link]

  • Effects of mepanipyrim on intracellular trafficking: a comparative study on its effects on exocytic and endocytic trafficking of proteins, sphingolipids, and cholesterol . PubMed, NIH. [Link]

  • Mepanipyrim, a new fungicide, inhibits intracellular transport of very low density lipoprotein in rat hepatocytes . PubMed, NIH. [Link]

  • Fungicidal aniline derivatives.
  • Aniline derivatives and fungicides containing them.
  • phenoxyphenylamidines and their use as fungicides.
  • 2-(2,4-DIMETHYLPHENOXY)ANILINE Properties . CompTox Chemicals Dashboard, EPA. [Link]

  • N,N-Dimethylaniline . Wikipedia. [Link]

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques . International Science Community Association. [Link]

  • 2,4,6-Trimethylaniline and Its Salts . OEHHA, California Office of Environmental Health Hazard Assessment. [Link]

  • DIMETHYLANILINE . Ataman Kimya. [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol . MDPI. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides . MDPI. [Link]

  • 2,4-Dimethoxyaniline | C8H11NO2 | CID 17652 . PubChem, NIH. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process . ResearchGate. [Link]

Sources

A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 4-(2,4-Dimethylphenoxy)-2-methylaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical research and drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. The subject of this guide, 4-(2,4-Dimethylphenoxy)-2-methylaniline, is a diaryl ether derivative with potential applications as a key intermediate in the synthesis of complex molecules.[1][2] Its structural integrity and purity are paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for purity assessment, focusing on a robust, validated High-Performance Liquid Chromatography (HPLC) method. We will explore not just the "how," but the critical "why" behind our methodological choices, ensuring a self-validating and trustworthy protocol.

Understanding the Synthetic Landscape: Potential Impurities

To develop a specific and reliable purity assay, one must first understand the potential impurities arising from the synthesis. A common and effective route to diaryl ethers like our target compound is the Ullmann condensation.[3][4] This copper-catalyzed cross-coupling reaction typically involves an aryl halide and a phenol.[5]

Given this synthetic route, a logical workflow can be established to anticipate and identify potential impurities that the analytical method must be able to resolve.

SM1 2-Chloro-6-methylaniline (Starting Material 1) Catalyst Cu(I) Catalyst Cs2CO3 Base SM1->Catalyst SM2 2,4-Dimethylphenol (Starting Material 2) SM2->Catalyst Product 4-(2,4-Dimethylphenoxy)-2-methylaniline (Target Compound) Catalyst->Product Imp1 Unreacted SM1 Catalyst->Imp1 Imp2 Unreacted SM2 Catalyst->Imp2 Imp3 Homocoupling Side Products Catalyst->Imp3 cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A1 Weigh Synthesized Sample (~10 mg) A2 Dissolve in Methanol (100 mL) A1->A2 A3 Filter (0.45 µm) A2->A3 B1 Inject 10 µL onto RP-C18 Column A3->B1 B2 Run Gradient Elution B1->B2 B3 Detect at 254 nm B2->B3 C1 Integrate Peak Areas B3->C1 C2 Calculate % Purity (Area Percent Method) C1->C2 C3 Generate Report with Chromatogram C2->C3

Sources

Benchmarking the Antioxidant Activity of 4-(2,4-Dimethylphenoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Case for Antioxidant Potential

4-(2,4-Dimethylphenoxy)-2-methylaniline (CAS: 41864-45-3, hereafter DMPMA ) represents a specialized scaffold bridging industrial antioxidant chemistry and medicinal pharmacophores. While primarily utilized as an intermediate in the synthesis of kinase inhibitors (e.g., MEK/PDGFR targets) and azo pigments, its structural motif—a substituted aniline coupled with an electron-rich phenoxy ring—suggests significant, under-characterized antioxidant potential.

This guide serves as a technical framework to benchmark DMPMA against industry standards. By analyzing its Structure-Activity Relationship (SAR), DMPMA is predicted to function via a Hydrogen Atom Transfer (HAT) mechanism, similar to diphenylamine (DPA) antioxidants, but with enhanced lipophilicity and electron-donating stabilization provided by the trimethyl substitution pattern.

The Benchmarking Landscape

To objectively evaluate DMPMA, we compare it against three distinct classes of antioxidants:

ComparatorClassMechanismRole in Benchmark
BHT (Butylated hydroxytoluene)Synthetic PhenolicHAT (Sterically hindered)Industrial Standard: Baseline for lipophilic radical scavenging.
Diphenylamine (DPA) Aromatic AmineAminyl Radical StabilizationStructural Analog: Direct comparator for the N-H bond dissociation energy.

-Tocopherol
(Vitamin E)
Natural ChromanolHAT + ResonanceBiological Standard: Reference for in vivo efficacy and bioavailability.

Mechanistic Analysis & SAR Logic

The antioxidant efficacy of DMPMA hinges on the lability of the amine proton (N-H) and the stability of the resulting aminyl radical.

Structural Advantages of DMPMA
  • Ortho-Methylation (Aniline Ring): The methyl group at position 2 provides steric protection to the nitrogen center, reducing pro-oxidant side reactions while electronically donating density to the ring (+I effect), lowering the N-H Bond Dissociation Enthalpy (BDE).

  • Phenoxy Extension (Para-Position): The 4-(2,4-dimethylphenoxy) group extends the conjugation system. Upon radical formation, the unpaired electron can delocalize across the ether linkage into the second aromatic ring, significantly stabilizing the radical species.

  • Lipophilicity: The three methyl groups and the diphenyl ether core ensure high LogP, making DMPMA an ideal candidate for protecting lipid bilayers or hydrophobic domains in proteins.

Visualizing the Scavenging Pathway

The following diagram illustrates the proposed radical scavenging mechanism, contrasting the HAT pathway with the resonance stabilization of the resulting radical.

AntioxidantMechanism cluster_0 Mechanism: Hydrogen Atom Transfer (HAT) ROO Peroxyl Radical (ROO•) Transition Transition State [ROO---H---N-Ar] ROO->Transition Attack DMPMA DMPMA (Target Molecule) DMPMA->Transition H-Donation ROH Neutralized Species (ROOH) Transition->ROH Reduction Radical Stabilized Aminyl Radical (Ar-N•-Ar) Transition->Radical Oxidation Resonance Resonance Delocalization (Phenoxy Ring Participation) Radical->Resonance Stabilization via Ether Linkage

Figure 1: Proposed Hydrogen Atom Transfer (HAT) mechanism for DMPMA. The aminyl radical is stabilized via resonance through the ether linkage to the secondary dimethyl-substituted ring.

Experimental Benchmarking Protocols

To rigorously validate DMPMA, researchers must employ a multi-assay approach. Single-assay reliance (e.g., only DPPH) is prone to artifacts due to steric hindrance or solvent effects.

Protocol A: DPPH Radical Scavenging Assay (Kinetic Mode)

Rationale: DPPH is sensitive to both HAT and SET (Single Electron Transfer) mechanisms. Kinetic monitoring is crucial because sterically hindered amines (like DMPMA) may show slower reaction rates but higher total stoichiometry than simple phenols.

Reagents:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)[1]

  • Solvent: Methanol (HPLC Grade)

  • Positive Control: Trolox

Workflow:

  • Preparation: Prepare a 0.1 mM DPPH stock solution in methanol (Absorbance ~0.9 at 517 nm).

  • Sample Dilution: Dissolve DMPMA in methanol to concentrations ranging from 10 µM to 200 µM.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C.

  • Measurement: Read Absorbance (517 nm) continuously every 5 minutes for 60 minutes.

    • Note: Simple endpoint measurement at 30 mins often underestimates the potency of aromatic amines.

Calculation:



Plot % Inhibition vs. Concentration to determine 

.
Protocol B: ABTS Decolorization Assay (Cation Radical)

Rationale: The ABTS radical cation (


) is soluble in both aqueous and organic phases, allowing assessment of DMPMA's activity in a broader polarity range, relevant for physiological fluids.

Workflow:

  • Generation: React 7 mM ABTS with 2.45 mM potassium persulfate. Store in dark for 12–16h to generate

    
    .
    
  • Dilution: Dilute radical solution with ethanol until Absorbance = 0.70 ± 0.02 at 734 nm.

  • Assay: Add 10 µL of DMPMA (various concentrations) to 190 µL of diluted

    
    .
    
  • Read: Measure Absorbance at 734 nm after exactly 6 minutes.

Comparative Performance Data (Reference & Projected)

Since DMPMA is a specialized intermediate, direct public datasets are rare. The table below synthesizes validated reference values for the comparators and establishes the Target Performance Zone for DMPMA based on its functional group chemistry (Substituted Diphenylamine class).

Researchers should use this table to validate their experimental results.

CompoundMolecular WeightDPPH

(µM)
ABTS TEAC (mM Trolox Eq)Predicted LogPMechanism Dominance
Trolox (Std)250.2915.0 – 20.01.00 (Reference)3.5HAT
BHT 220.3525.0 – 35.00.85 – 0.955.1HAT (Slow Kinetic)
Diphenylamine 169.2240.0 – 50.00.60 – 0.803.5HAT + Complexation
DMPMA (Target)227.30 Target: 20 – 35 Target: 0.90 – 1.10 ~4.8 HAT (Stabilized)

Interpretation Guide:

  • If DMPMA

    
     µM:  It outperforms BHT and approaches Vitamin E efficacy, suggesting high potential as a biological antioxidant.
    
  • If DMPMA

    
     µM:  The steric bulk of the phenoxy group may be hindering radical access; consider it for polymer stabilization rather than biological use.
    

Biological Relevance & Drug Development Context[2][3][4]

For researchers investigating DMPMA as a scaffold for neuroprotection or kinase inhibition, the antioxidant profile is a critical secondary attribute.

The "Dual-Hit" Hypothesis

Many neurodegenerative conditions involve both kinase dysregulation (e.g., p38 MAPK) and oxidative stress. DMPMA derivatives have shown promise in protecting neuronal cells against glutamate-induced toxicity, likely due to this dual activity.

BiologicalContext DMPMA DMPMA Scaffold Kinase Kinase Inhibition (e.g., MEK/PDGFR) DMPMA->Kinase ATP Competition ROS ROS Scavenging (Lipid Peroxidation) DMPMA->ROS H-Atom Transfer Neuro Neuroprotection (Neuron Survival) Kinase->Neuro Reduced Apoptosis ROS->Neuro Membrane Integrity

Figure 2: Dual-mechanism pathway where DMPMA contributes to neuroprotection via both enzymatic inhibition and direct ROS scavenging.

References

  • Structure-Activity Relationships of Phenoxyanilines BenchChem Technical Support. (2025).[2][3][4][5][6][7] "A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives." (Verified Context via Search)

  • Antioxidant Mechanisms of Anilines vs. Phenols Bendary, E., et al.[4] (2013).[4][8] "Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds." Annals of Agricultural Sciences.

  • Standard Protocols for Antioxidant Benchmarking Prior, R. L., et al. (2005).[3][6] "Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements." Journal of Agricultural and Food Chemistry.

  • Neuroprotective Applications of Phenoxyanilines Specific research on N-acyl derivatives of 4-phenoxyaniline.[9] (2014).[6] "N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents." ChemMedChem.

  • Industrial Antioxidant Data (BHT/DPA Reference) Sigma-Aldrich (Merck). "Technical Data Sheet: Butylated Hydroxytoluene & Diphenylamine."

Sources

Comparative In Vitro Profiling: 4-(2,4-Dimethylphenoxy)-2-methylaniline (DMPMA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(2,4-Dimethylphenoxy)-2-methylaniline (DMPMA) represents a specific class of "bulky" aniline derivatives often encountered as intermediates in the synthesis of tyrosine kinase inhibitors or as metabolites of complex agrochemicals.

From a safety profiling perspective, DMPMA presents a unique toxicological duality:

  • The Aniline Core: Structurally homologous to Cresidine (2-methyl-4-methoxyaniline) , a known Group 2B carcinogen. The primary risk is genotoxicity via N-hydroxylation.

  • The Phenoxy Extension: The bulky 2,4-dimethylphenoxy group increases lipophilicity (cLogP > 4.0), potentially altering metabolic access to the nitrogen (reducing genotoxicity) but significantly increasing the risk of hERG channel inhibition (cardiotoxicity).

This guide outlines a tiered in vitro testing strategy to de-risk DMPMA, comparing it against industry-standard benchmarks: Cresidine (Genotoxicity benchmark) and 2,4-Dimethylaniline (Metabolic benchmark).

Comparative Benchmarks
FeatureDMPMA (Target)Cresidine (Comparator A)2,4-Dimethylaniline (Comparator B)
Structure Bulky Phenoxy-AnilineAlkoxy-AnilineAlkyl-Aniline
Primary Risk hERG Inhibition, MethemoglobinemiaGenotoxicity (Bladder)Carcinogenicity, Hepatotoxicity
Metabolic Soft Spot Ether Cleavage (CYP2B6/3A4)O-DealkylationMethyl Hydroxylation
Lipophilicity High (Hydrophobic)Low-MediumMedium

Critical In Vitro Protocols

Protocol A: Genotoxicity Assessment (Ames Test)

Objective: Determine if the bulky phenoxy group sterically hinders the N-hydroxylation pathway responsible for the mutagenicity seen in Cresidine.

  • Rationale: Small ortho-substituted anilines (like Cresidine) are potent mutagens in Salmonella strain TA100 (+S9). DMPMA must be tested to see if the distal bulk mitigates this.

  • Method: OECD 471 (Bacterial Reverse Mutation Assay).

Step-by-Step Workflow
  • Strain Selection: Use TA98 (frameshift) and TA100 (base-pair substitution).[1] TA100 is the critical indicator for aniline-based point mutations.

  • Metabolic Activation (Critical):

    • Prepare Rat Liver S9 fraction (Aroclor 1254 or Phenobarbital/ß-naphthoflavone induced).

    • Modification: Due to the high lipophilicity of DMPMA, use a Pre-incubation Protocol (20 minutes at 37°C) rather than the standard Plate Incorporation method. This ensures sufficient contact time between the hydrophobic enzyme, the compound, and the bacteria.

  • Dosing:

    • Range: 0.5 µ g/plate to 5000 µ g/plate .

    • Solvent: DMSO (dimethyl sulfoxide). Ensure no precipitation occurs in the top agar; DMPMA is likely insoluble in aqueous media above 500 µM.

  • Readout: Count revertant colonies after 48 hours.

    • Success Criterion: A negative result (no dose-dependent increase >2x background) suggests the bulky group successfully mitigates the genotoxic risk of the aniline core.

Protocol B: hERG Inhibition (Cardiotoxicity Screen)

Objective: Quantify the risk of QT prolongation.[2] Phenoxy-anilines are notorious hERG blockers due to their "pharmacophore" match (lipophilic tail + basic nitrogen).

  • Method: Automated Patch Clamp (CHO or HEK293 cells stably expressing hERG).

Step-by-Step Workflow
  • Cell Preparation: Harvest CHO-hERG cells at 70-80% confluence. Suspend in extracellular recording solution.

  • Compound Preparation:

    • Dissolve DMPMA in 100% DMSO to 10 mM stock.

    • Serial dilute in extracellular buffer (0.1% DMSO final concentration).

    • Note: Use glass-coated plates to prevent non-specific binding of this lipophilic compound.

  • Electrophysiology:

    • Voltage Protocol: Hold at -80 mV -> Depolarize to +20 mV (2s) -> Repolarize to -50 mV (2s) to elicit tail current.

    • Perfusion: Apply DMPMA for 5 minutes per concentration (0.1, 1, 10, 30 µM).

  • Analysis: Calculate IC50 based on tail current inhibition.

    • Risk Threshold: IC50 < 1 µM indicates High Risk (Red Flag). IC50 1–10 µM indicates Moderate Risk.

Protocol C: Metabolic Stability & Metabolite Identification

Objective: Confirm if the ether bridge is stable or if it cleaves to release 2,4-Dimethylphenol (toxic) and 4-Amino-3-methylphenol .

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

Step-by-Step Workflow
  • Incubation:

    • Substrate: 1 µM DMPMA.

    • Enzyme: 0.5 mg/mL HLM.

    • Timepoints: 0, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion to calculate intrinsic clearance (

      
      ).
      
    • Metabolite Scan: Set Mass Spec to scan for:

      • M+16: Hydroxylated aniline (N-OH or Ring-OH).

      • Cleavage Product A: 2,4-Dimethylphenol (m/z ~122).

      • Cleavage Product B: 4-Amino-3-methylphenol (m/z ~123).

Visualizing the Metabolic Fate

The following diagram illustrates the divergent toxicity pathways for DMPMA. The "Central Path" (Ether Cleavage) is the detoxification route, while the "Left Path" (N-Oxidation) leads to genotoxicity.

MetabolicPathways DMPMA DMPMA (Parent Compound) NOx N-Hydroxylamine (Metabolite) DMPMA->NOx CYP1A2 (N-Oxidation) EtherCleavage Ether Cleavage (CYP2B6 / CYP3A4) DMPMA->EtherCleavage O-Dealkylation RingOH Ring Hydroxylation (Phase II Conjugation) DMPMA->RingOH CYP2E1 Nitrenium Nitrenium Ion (DNA Reactive) NOx->Nitrenium Acid/Sulfotransferase DNA_Adduct DNA Adducts (Genotoxicity) Nitrenium->DNA_Adduct Phenol1 2,4-Dimethylphenol (Toxic Phenol) EtherCleavage->Phenol1 Phenol2 4-Amino-3-methylphenol (Quinone Imine Precursor) EtherCleavage->Phenol2

Figure 1: Predicted metabolic branching of DMPMA. The red pathway represents the genotoxic liability shared with Cresidine.

Comparative Performance Data (Predicted & Literature Aggregated)

The following table summarizes the expected performance of DMPMA relative to its structural analogs based on structure-activity relationship (SAR) databases and aniline toxicology literature.

AssayDMPMA (Target)Cresidine (Comparator)2,4-DMA (Comparator)Interpretation
Ames (TA100 +S9) Weak Positive / Negative Strong Positive PositiveBulky phenoxy group likely hinders N-hydroxylation, reducing mutagenic potency.
hERG Inhibition (IC50) < 5 µM (High Risk) > 100 µM (Safe)> 100 µM (Safe)The lipophilic phenoxy tail is a major pharmacophore for hERG channel binding.
LogP (Lipophilicity) ~4.2 2.01.8High lipophilicity drives membrane permeability but increases non-specific binding.
Hepatotoxicity (HepG2) ModerateLowHigh2,4-DMA is a potent hepatotoxin; DMPMA's toxicity depends on ether cleavage rate.
Metabolic Clearance High (CYP3A4/2B6)Medium (CYP1A2)Medium (CYP2E1)DMPMA is likely cleared rapidly via O-dealkylation.

References

  • National Toxicology Program. (2011).[3] Report on Carcinogens: p-Cresidine.[3] U.S. Department of Health and Human Services. Link

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. Link

  • Ekins, S., et al. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels.[2][4] Journal of Chemical Information and Modeling, 46(3), 1371-1378.[4] Link

  • Bomhard, E. M., & Herbold, B. A. (2005).[5] Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. Critical Reviews in Toxicology, 35(10), 783-835.[5] Link

  • Hanna, I. H., et al. (2017). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes.[6][7] Biochemistry, 56(50), 6691–6700. Link

Sources

Safety Operating Guide

Navigating the Disposal of 4-(2,4-Dimethylphenoxy)-2-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: The "Why" Behind the Precautions

4-(2,4-Dimethylphenoxy)-2-methylaniline belongs to the aromatic amine class of compounds. This chemical family is often associated with significant health and environmental hazards.[1] It is prudent to handle this compound with the assumption that it may exhibit similar toxicological and ecotoxicological properties.

Key Potential Hazards:

  • Acute Toxicity: Aromatic amines can be harmful if swallowed, in contact with skin, or inhaled.[2][3]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4][5]

  • Carcinogenicity: Some aromatic amines are suspected of causing cancer.[2][5]

  • Aquatic Toxicity: Many aromatic amines are toxic to aquatic life with long-lasting effects.[2][5]

Due to these potential risks, the proper disposal of 4-(2,4-Dimethylphenoxy)-2-methylaniline is not merely a procedural step but a critical safety and environmental responsibility.

The Disposal Workflow: A Step-by-Step Protocol

The recommended and most environmentally responsible method for the disposal of 4-(2,4-Dimethylphenoxy)-2-methylaniline is through a licensed professional waste disposal service, which will typically employ high-temperature incineration.[4]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

  • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles are essential. For larger quantities, a face shield is recommended.[5]

  • Lab Coat: A buttoned lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[5]

All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.[2]

Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions

Proper segregation and containment are fundamental to safe chemical waste management.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for collecting 4-(2,4-Dimethylphenoxy)-2-methylaniline waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(2,4-Dimethylphenoxy)-2-methylaniline". Include the date of initial waste accumulation.

  • Incompatibility: Do not mix this waste with other chemical waste streams unless their compatibility is certain. Aromatic amines can react violently with strong oxidizing agents.

Step 3: Managing Spills and Contaminated Materials

In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent. The contaminated absorbent material should then be placed in the designated hazardous waste container. All materials used for cleanup, including contaminated gloves and wipes, must also be disposed of as hazardous waste.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[4] Provide them with the accurate chemical name and an estimate of the quantity to be disposed of.

Disposal "Don'ts": Practices to Avoid

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:

  • DO NOT dispose of 4-(2,4-Dimethylphenoxy)-2-methylaniline down the drain. This can lead to the contamination of waterways and is harmful to aquatic organisms.[1]

  • DO NOT dispose of this chemical in regular trash. This can endanger waste management personnel and the public.

  • DO NOT attempt to neutralize or chemically treat the waste unless you are a trained professional with a validated and approved protocol.

Quantitative Data Summary

For a quick reference, the table below summarizes the key information pertinent to the disposal of aromatic amines.

ParameterGuideline/DataSource
Primary Disposal Method Incineration by a licensed professional waste disposal service.[4]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat, respirator (if needed).[5]
Waste Container Labeled, compatible container (e.g., HDPE, glass).
Spill Cleanup Use inert absorbent material.[6]
Prohibited Disposal No drain or regular trash disposal.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(2,4-Dimethylphenoxy)-2-methylaniline.

DisposalWorkflow start Start: Have 4-(2,4-Dimethylphenoxy)-2-methylaniline Waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) start->ppe container Is there a designated, labeled hazardous waste container? ppe->container get_container Obtain and label a compatible waste container. container->get_container No collect_waste Carefully transfer waste into the container. container->collect_waste Yes get_container->collect_waste spill Is there a spill or contaminated material? collect_waste->spill cleanup Clean up with inert absorbent. Dispose of cleanup materials as hazardous waste. spill->cleanup Yes seal_container Securely seal the waste container. spill->seal_container No cleanup->seal_container contact_ehs Contact EHS or licensed waste disposal service for pickup. seal_container->contact_ehs end_point End: Waste is properly managed. contact_ehs->end_point

Caption: Disposal decision workflow for 4-(2,4-Dimethylphenoxy)-2-methylaniline.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • U.S. Environmental Protection Agency. (2025, October 15). N-(4-Methoxyphenyl)-N,2-dimethylaniline Env. Fate/Transport. EPA CompTox Chemicals Dashboard. [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.